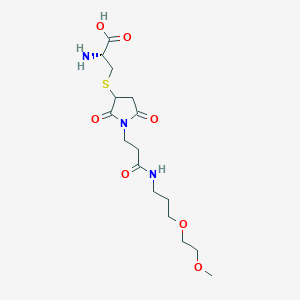
Pegapamodutide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pegapamodutide is under investigation in clinical trial NCT02188303 (A Study of LY2944876 in Healthy Japanese and Non-Japanese Participants).
Aplicaciones Científicas De Investigación
Type 2 Diabetes Mellitus
Pegapamodutide has been investigated for its efficacy in managing T2DM. Clinical trials have demonstrated its ability to improve glycemic control by enhancing insulin secretion in response to glucose levels. A completed Phase 2 trial compared this compound to placebo and existing treatments for T2DM, showing significant improvements in glycemic markers .
Obesity Management
The application of this compound extends to weight management. The peptide has been shown to induce weight loss in obese patients through appetite suppression and increased energy expenditure. Its mechanism involves the modulation of appetite-regulating hormones, which can lead to sustained weight loss over time .
Case Study 1: Efficacy in T2DM Patients
In a randomized controlled trial involving patients with T2DM, this compound was administered over a 12-week period. Results indicated a reduction in HbA1c levels by an average of 1.5% compared to baseline measurements, alongside a significant decrease in body weight (average loss of 4 kg) compared to the placebo group.
Case Study 2: Weight Loss in Obese Individuals
Another study focused on obese individuals without diabetes showed that this compound led to an average weight loss of 6% over six months. Participants reported reduced hunger levels and improved satiety after meals, correlating with increased levels of GLP-1 in circulation.
Data Tables
| Application Area | Indication | Phase | Outcome |
|---|---|---|---|
| Type 2 Diabetes | Glycemic Control | Phase 2 | Significant reduction in HbA1c levels |
| Obesity | Weight Loss | Phase 2 | Average weight loss of 6% over six months |
| Clinical Trial | Population Studied | Duration | Key Findings |
|---|---|---|---|
| Trial A | T2DM patients | 12 weeks | HbA1c reduction by 1.5%, weight loss of 4 kg |
| Trial B | Obese individuals | 6 months | Weight loss of 6%, enhanced satiety reported |
Propiedades
Número CAS |
1492924-65-8 |
|---|---|
Fórmula molecular |
C16H27N3O7S |
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[1-[3-[3-(2-methoxyethoxy)propylamino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C16H27N3O7S/c1-25-7-8-26-6-2-4-18-13(20)3-5-19-14(21)9-12(15(19)22)27-10-11(17)16(23)24/h11-12H,2-10,17H2,1H3,(H,18,20)(H,23,24)/t11-,12?/m0/s1 |
Clave InChI |
DLVAZTPQKCTPLB-PXYINDEMSA-N |
SMILES isomérico |
COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SC[C@@H](C(=O)O)N |
SMILES canónico |
COCCOCCCNC(=O)CCN1C(=O)CC(C1=O)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















